![molecular formula C22H15N3O3 B3855066 N'-(9-anthrylmethylene)-3-nitrobenzohydrazide](/img/structure/B3855066.png)
N'-(9-anthrylmethylene)-3-nitrobenzohydrazide
Overview
Description
“N’-(9-anthrylmethylene)-3-nitrobenzohydrazide” is likely a derivative of hydrazide, which is an organic compound characterized by the presence of a nitrogen-nitrogen covalent bond . The “N’-(9-anthrylmethylene)” part suggests that it has an anthracene (a three-ring aromatic hydrocarbon) backbone .
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the presence of an anthracene backbone, a nitro group (-NO2), and a hydrazide group (-NH-NH2) . The exact structure would depend on the positions of these groups in the molecule.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound (such as melting point, boiling point, solubility, etc.) would depend on its exact molecular structure. Hydrazides in general are solid at room temperature and are soluble in common organic solvents .
Mechanism of Action
Safety and Hazards
Future Directions
The future research directions involving this compound would likely depend on its properties and potential applications. For example, if it shows promise as a pharmaceutical intermediate, future research might focus on optimizing its synthesis, studying its mechanism of action, or exploring its potential uses in drug development .
properties
IUPAC Name |
N-[(E)-anthracen-9-ylmethylideneamino]-3-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O3/c26-22(17-8-5-9-18(13-17)25(27)28)24-23-14-21-19-10-3-1-6-15(19)12-16-7-2-4-11-20(16)21/h1-14H,(H,24,26)/b23-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKPSCPFANOSOEV-OEAKJJBVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NNC(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=N/NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(9-anthrylmethylene)-3-nitrobenzohydrazide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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